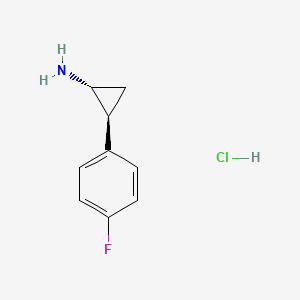

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Description

BenchChem offers high-quality (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBZLHQLCAFOQ-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26568-26-3 | |

| Record name | rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. It provides in-depth information on its chemical identity, properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Introduction: A Key Building Block in Medicinal Chemistry

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with specific stereochemistry. The trans configuration of the amine and the fluorophenyl groups is crucial for its utility in targeted synthesis. This molecule is often explored as an analog or intermediate for more complex pharmaceutical compounds. A related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a known key intermediate in the synthesis of the antiplatelet drug Ticagrelor[1][2][3][4][5]. This association underscores the pharmaceutical relevance of the fluorinated phenylcyclopropylamine scaffold.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is fundamental for its effective use in research and development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1314324-00-9 | [6][7][8][9] |

| Chemical Name | (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride | [6][8] |

| IUPAC Name | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [8] |

| Synonyms | trans-2-(p-Fluorophenyl)cyclopropylamine Hydrochloride, (1R,2S)-rel-2-(4-Fluorophenyl)-cyclopropanamine Hydrochloride | [10] |

| Molecular Formula | C9H11ClFN | [6][8][9] |

| Molecular Weight | 187.64 g/mol | [6][8][10][11] |

| InChI Key | ZQPBZLHQLCAFOQ-OULXEKPRSA-N | [8] |

| SMILES | C1C2=CC=C(C=C2)F.Cl | [8] |

Synthesis and Stereochemical Control

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride with high stereochemical purity is a critical aspect of its utility. While specific, detailed synthetic procedures for this exact compound are not extensively published in peer-reviewed journals, the synthesis of analogous compounds, such as the 3,4-difluoro derivative, provides a reliable framework. The general approach involves the stereoselective formation of the cyclopropane ring followed by the introduction of the amine functionality.

Conceptual Synthetic Workflow

The synthesis of chiral 2-phenylcyclopropanamines often involves a multi-step process designed to control the relative and absolute stereochemistry. A plausible synthetic route is outlined below, drawing from established methods for similar compounds.

Caption: Conceptual workflow for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven method adapted for the synthesis of the title compound.

Step 1: Diastereoselective Cyclopropanation

-

Rationale: The initial step involves the reaction of a chiral derivative of 4-fluorocinnamic acid to induce stereoselectivity in the cyclopropanation reaction. The choice of chiral auxiliary is critical for achieving high diastereomeric excess.

-

Procedure:

-

To a solution of 4-fluorocinnamic acid in an appropriate solvent (e.g., dichloromethane), add a chiral auxiliary (e.g., Oppolzer's sultam) and a coupling agent (e.g., dicyclohexylcarbodiimide).

-

Stir the reaction mixture at room temperature until the formation of the chiral amide is complete (monitored by TLC).

-

Purify the product by column chromatography.

-

Subject the chiral amide to a cyclopropanation reaction (e.g., using diazomethane with a palladium catalyst or a modified Simmons-Smith reaction) to yield the cyclopropyl derivative.

-

The diastereomers are then separated by chromatography or crystallization.

-

Step 2: Hydrolysis and Curtius Rearrangement

-

Rationale: The chiral auxiliary is removed, and the resulting carboxylic acid is converted to the primary amine via a Curtius rearrangement, which is known to proceed with retention of configuration.

-

Procedure:

-

Hydrolyze the cyclopropyl amide using a strong acid or base to yield the corresponding carboxylic acid.

-

Activate the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride).

-

React the activated carboxylic acid with sodium azide to form the acyl azide.

-

Induce the Curtius rearrangement by heating the acyl azide in an inert solvent, which forms an isocyanate intermediate.

-

Trap the isocyanate with a suitable alcohol (e.g., tert-butanol) to form a carbamate.

-

Deprotect the carbamate under acidic conditions to yield the free amine.

-

Step 3: Hydrochloride Salt Formation

-

Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Procedure:

-

Dissolve the purified (1R,2S)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

Spectroscopic and Chromatographic Techniques

Table 2: Analytical Characterization Methods

| Technique | Expected Results and Interpretation |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Characteristic signals for the aromatic protons (doublet of doublets), cyclopropyl protons (multiplets), and the amine protons (broad singlet). The coupling constants of the cyclopropyl protons can help confirm the trans stereochemistry. ¹³C NMR: Distinct signals for the aromatic carbons (with C-F coupling), the cyclopropyl carbons, and the carbon bearing the amine group. ¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C9H10FN) and fragmentation patterns consistent with the structure. |

| High-Performance Liquid Chromatography (HPLC) | A chiral HPLC method is crucial for determining the enantiomeric purity of the final product. A single major peak should be observed on a suitable chiral stationary phase. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F stretching. |

Illustrative Analytical Workflow

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Discovery and Development

The (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine scaffold is a conformationally restricted phenethylamine analog. This structural motif is of interest in the design of compounds targeting monoamine transporters and receptors in the central nervous system. The introduction of a fluorine atom can modulate the metabolic stability and pharmacokinetic properties of a drug candidate.

While (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride itself is primarily a research chemical and building block, its structural analogs have been investigated for various therapeutic applications. For instance, the related difluoro analog is a crucial component of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events[12][13][14]. This highlights the potential of this chemical class in developing new medicines.

Safety and Handling

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8]. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.

Conclusion

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, stereochemically pure pharmaceutical compounds. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is paramount for its successful application in research and drug development. This guide provides a foundational framework for scientists working with this valuable intermediate.

References

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]

-

Aitaisi (Shanghai) Biotechnology Co., Ltd. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]

-

PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. [Link]

- Google Patents. CN103435523A - Preparation method for (1R, 2S)

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)

-

Drugfuture. TRANS-2-(4-CHLORO-3-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 3. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 4. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 5. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]

- 7. 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1R,2S)-2-(4-氟苯基)环丙胺盐酸盐 - CAS:1314324-00-9 - 爱泰斯(上海)生物科技有限公司 [ats-mall.com]

- 10. scbt.com [scbt.com]

- 11. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 13. caymanchem.com [caymanchem.com]

- 14. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride molecular weight

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. As a fluorinated derivative of the tranylcypromine scaffold, it holds potential for the development of novel therapeutics, particularly targeting the central nervous system. This guide provides a comprehensive overview of its physicochemical properties, stereospecific synthesis strategies, analytical characterization, and applications in drug discovery, with a focus on its role as a precursor to potent monoamine oxidase (MAO) inhibitors.

Introduction: A Structurally Refined Moiety for CNS Drug Discovery

The 2-arylcyclopropanamine scaffold is a privileged structure in neuropharmacology, most famously represented by tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor for treating major depressive disorder. The introduction of a fluorine atom onto the phenyl ring, as seen in (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, is a strategic modification employed by medicinal chemists to modulate key drug properties. Fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to biological targets.[1]

Notably, the fluorinated analog, 4-fluorotranylcypromine, has been shown to be approximately 10 times more potent at inhibiting MAO-A and MAO-B in vitro compared to the non-fluorinated parent compound.[2] The hydrochloride salt of the specific (1R,2S) stereoisomer is a high-purity, crystalline solid, making it an ideal starting material for complex, multi-step syntheses where precise stereochemical control is paramount.

It is critical to distinguish this compound from the structurally similar (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[3] The subject of this guide, the 4-fluoro monosubstituted variant, is primarily explored for its potential in developing novel CNS-active agents.

Physicochemical and Structural Properties

The fundamental properties of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride are summarized below. Accurate knowledge of these parameters is essential for reaction planning, analytical method development, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 187.64 g/mol | [4][5][6] |

| Molecular Formula | C₉H₁₁ClFN | [6] |

| CAS Number | 1314324-00-9 | [6] |

| IUPAC Name | (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [6] |

| Synonyms | trans-2-(4-Fluorophenyl)cyclopropanamine HCl | [5] |

| Appearance | White to yellow solid | [6] |

| Parent Compound | 4-Fluorotranylcypromine | [2] |

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of the material is a prerequisite for its use in GMP (Good Manufacturing Practice) synthesis. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to build a complete profile of the compound.

Standard Analytical Workflow

A typical workflow for the structural elucidation and purity assessment involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

Causality in Method Selection

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment, including the characteristic signals of the cyclopropyl ring protons. ¹⁹F NMR is particularly crucial; a single resonance confirms the presence and purity of the 4-fluoro isomer.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to verify the molecular weight of the free base (C₉H₁₀FN) by detecting the [M+H]⁺ ion at m/z 152.08.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for this material. It separates the desired (1R,2S) enantiomer from its (1S,2R) counterpart, allowing for the precise determination of enantiomeric excess (ee%), which must be >99% for most pharmaceutical applications.

Stereoselective Synthesis Strategy

The synthesis of optically pure 2-arylcyclopropanamines is a significant chemical challenge. The primary goal is to control the trans stereochemistry of the cyclopropane ring and the absolute configuration of its two chiral centers. While numerous routes exist for related compounds, a common and effective strategy involves the diastereoselective cyclopropanation of a chiral precursor derived from 4-fluorocinnamic acid.[7]

Generalized Synthetic Workflow

The following workflow illustrates a logical and field-proven approach to obtaining the target compound with high stereochemical purity.

Caption: Plausible stereoselective synthesis pathway.

Rationale Behind Experimental Choices

-

Chiral Auxiliary: The attachment of a rigid, chiral molecule (an auxiliary) like Oppolzer's sultam to the cinnamic acid starting material is a key step.[7] The bulk and defined stereochemistry of the auxiliary physically blocks one face of the double bond.

-

Diastereoselective Cyclopropanation: When a cyclopropanating agent (e.g., generated from diethylzinc and diiodomethane in a Simmons-Smith reaction) approaches the double bond, it is forced to attack from the less sterically hindered face.[8][9] This results in the formation of the cyclopropane ring with a specific, predictable stereochemistry relative to the auxiliary.

-

Curtius Rearrangement: After removing the auxiliary to yield a chiral carboxylic acid, the Curtius rearrangement is an efficient and reliable method for converting the carboxylic acid group into a primary amine with retention of configuration.[7] This avoids harsh conditions that could racemize the chiral centers.

-

Salt Formation: The final free base is often an oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store, which is a critical consideration for a pharmaceutical intermediate.

Applications in Drug Development

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl serves as a high-value intermediate, primarily for synthesizing novel compounds with potential therapeutic activity. Its structural relationship to known MAO inhibitors makes this a particularly promising area of research.

Caption: Role as a key intermediate in drug discovery.

The rationale for its use is based on the following principles:

-

Potency Enhancement: As demonstrated by 4-fluorotranylcypromine, the 4-fluoro substitution can significantly increase inhibitory potency against MAO enzymes.[2]

-

Stereospecificity: Biological targets like enzymes are chiral. Using a single, defined stereoisomer like the (1R,2S) form is crucial for achieving high selectivity and potency, while minimizing potential off-target effects that could arise from other isomers.

-

Scaffold for Diversification: The primary amine group serves as a versatile chemical handle, allowing for the attachment of various other chemical moieties to explore structure-activity relationships (SAR) and optimize properties like selectivity between MAO-A and MAO-B, metabolic stability, and pharmacokinetics.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Professional handling in a controlled laboratory environment is required.

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is more than just a chemical with a specific molecular weight. It represents a convergence of strategic chemical design principles: the use of a privileged pharmacological scaffold, the targeted application of fluorination to enhance potency, and the rigorous control of stereochemistry to ensure biological specificity. For researchers in drug development, it is a valuable tool for constructing novel therapeutic agents, particularly in the challenging field of neuroscience. Its robust synthesis and clear analytical profile make it a reliable intermediate for progressing discovery programs from the laboratory to preclinical development.

References

-

Baker, G. B., Coutts, R. T., McKenna, K. F., & Martin, I. L. (1987). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. N-S Archive of Pharmacology, 335(2), 160-166. [Link]

-

Martin, I. L., McKenna, K. F., Baker, G. B., & Coutts, R. T. (1987). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of Psychiatry & Neuroscience, 12(3), 185-190. [Link]

-

PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Leban, J., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

American Elements. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. Retrieved January 10, 2026, from [Link]

-

Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

-

Charette, A. B. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. Accounts of Chemical Research, 45(9), 1545-1556. [Link]

-

O'Hagan, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4479. [Link]

- Google Patents. (n.d.). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. CN104974017B.

- Google Patents. (n.d.). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. CN103435523A.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride structure

An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. It delves into the molecule's structural characteristics, the critical role of its stereochemistry, detailed synthetic considerations, and its application as a high-value intermediate in pharmaceutical research.

Introduction: A Chiral Building Block of Pharmaceutical Significance

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a conformationally restricted phenethylamine derivative distinguished by its specific stereochemistry. As a chiral building block, its primary value lies in its application as a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs). The defined three-dimensional arrangement of its atoms is fundamental to achieving the desired stereospecific interactions with biological targets, a cornerstone of modern drug design. Its structure is particularly relevant in the development of therapeutic agents targeting the cardiovascular system, such as analogues of the P2Y12 receptor antagonist Ticagrelor.[1][2]

Molecular Structure and Physicochemical Properties

The molecule's architecture consists of a cyclopropane ring, which imparts significant conformational rigidity, substituted with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances stability and improves handling properties, such as solubility in polar solvents.

Stereochemistry: The designation (1R,2S) defines the absolute configuration of the two chiral centers on the cyclopropane ring. This corresponds to a trans relationship between the amine and the phenyl groups, which is a critical feature for its utility in targeted synthesis.[3] The specific spatial orientation is paramount for ensuring precise binding to the target enzyme or receptor in the final API.[2][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [3] |

| CAS Number | 1314324-00-9 | [5][6] |

| Molecular Formula | C₉H₁₁ClFN | [3][7] |

| Molecular Weight | 187.64 g/mol | [3][5] |

| Appearance | White to yellow powder | [2] |

| Canonical SMILES | C1C2=CC=C(C=C2)F.Cl | [3] |

| InChIKey | ZQPBZLHQLCAFOQ-OULXEKPRSA-N | [3] |

| Storage | Inert atmosphere, room temperature | [5] |

The Imperative of Chirality in Drug Design

In pharmacology, enantiomers (non-superimposable mirror-image isomers) of a chiral drug can exhibit vastly different activities and metabolic fates. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).[4]

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is therefore not merely about chemical construction but about precise stereochemical control. Biological systems, such as the P2Y12 receptor targeted by Ticagrelor, are inherently chiral and will interact preferentially with only one enantiomer.[2][4] Consequently, the use of an enantiomerically pure intermediate like this one is a prerequisite for producing a final drug that is both selective and safe.

Synthesis and Chiral Resolution: A Strategic Approach

The industrial synthesis of enantiomerically pure amines often involves the preparation of a racemic mixture followed by a resolution step. This approach is frequently more cost-effective and scalable than a purely asymmetric synthesis.

The overall strategy involves two main phases:

-

Synthesis of Racemic Amine: Construction of the core structure, yielding a mixture of all possible stereoisomers or, more commonly, a racemic mixture of the trans isomers.

-

Chiral Resolution: Separation of the desired (1R,2S) enantiomer from its mirror image, (1S,2R).

Below is a representative workflow and protocol for this process.

Diagram 1: General Synthetic & Resolution Workflow

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Chiral Resolution of trans-2-(4-Fluorophenyl)cyclopropanamine

This protocol is a representative methodology for diastereomeric salt resolution, a robust and widely used industrial technique.[8]

Trustworthiness & Self-Validation: The success of this protocol is validated at each critical step. The formation of diastereomeric salts is a physical process, and the separation's efficiency is monitored quantitatively using chiral HPLC. The final product's enantiomeric excess (e.e.) is the ultimate measure of protocol success.

Methodology:

-

Step 1: Dissolution:

-

In a suitable reactor, dissolve 1.0 equivalent of racemic trans-2-(4-fluorophenyl)cyclopropanamine in a heated solvent, such as methanol or ethanol. The choice of solvent is critical and must be optimized to allow for differential solubility of the resulting diastereomeric salts.

-

Causality: The solvent must fully dissolve the starting amine and the resolving agent at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

-

-

Step 2: Addition of Resolving Agent:

-

In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent, for example, Di-p-toluoyl-D-tartaric acid, in the same solvent.

-

Slowly add the resolving agent solution to the amine solution while maintaining the temperature.

-

Causality: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent ensures that only one enantiomer preferentially forms a salt, maximizing the yield and purity of the initial crystallization.

-

-

Step 3: Fractional Crystallization:

-

Slowly cool the combined solution to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate is a critical parameter that influences crystal size and purity.

-

Hold the slurry at the final temperature for several hours to maximize the yield.

-

Causality: The two diastereomers [(1R,2S)-amine•(D)-acid and (1S,2R)-amine•(D)-acid] have different physical properties, including solubility. Slow cooling allows for the selective crystallization of the less soluble salt, enriching the solid phase with the desired diastereomer.

-

-

Step 4: Isolation and Purity Check:

-

Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

-

Dry the solid. A small sample should be taken, liberated to the free amine, and analyzed by chiral HPLC to determine the diastereomeric and enantiomeric purity.

-

Self-Validation: If the desired enantiomeric excess (>99% e.e.) is not achieved, a recrystallization step (repeating steps 1, 3, and 4) is performed.

-

-

Step 5: Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous base (e.g., sodium hydroxide or potassium carbonate) to adjust the pH to >11. This breaks the salt and liberates the free amine into the organic layer.

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

-

Step 6: Formation of the Hydrochloride Salt:

-

Concentrate the organic solution containing the free amine.

-

Dissolve the resulting oil or solid in a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete.

-

Filter the resulting solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

-

Application in the Synthesis of Ticagrelor Analogues

This chiral amine is a crucial intermediate for synthesizing analogues of Ticagrelor. The core reaction involves a nucleophilic aromatic substitution where the primary amine of the cyclopropylamine displaces a leaving group (typically a chlorine atom) on a substituted pyrimidine ring system.

Diagram 2: Key Coupling Reaction Pathway

Caption: Amine coupling to a pyrimidine core.

This coupling forms a key C-N bond, installing the chiral cyclopropylamino side chain that is essential for the antiplatelet activity of the final molecule.[1][9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is essential. A comprehensive Certificate of Analysis (CoA) would include data from the following techniques.[10]

-

¹H and ¹³C NMR Spectroscopy: Used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom. The spectra should be consistent with the proposed structure, showing characteristic signals for the aromatic, cyclopropyl, and aliphatic protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (151.18 g/mol ) and provides fragmentation patterns that support the structure.[11]

-

High-Performance Liquid Chromatography (HPLC): An achiral method is used to determine chemical purity by separating the main compound from any process-related impurities.

-

Chiral HPLC: This is the most critical analytical method for this compound. It is used to determine the enantiomeric purity (or enantiomeric excess). The method uses a chiral stationary phase (CSP) that interacts differently with the (1R,2S) and (1S,2R) enantiomers, allowing for their separation and quantification.[12] An e.e. of ≥99.5% is typically required for pharmaceutical intermediates.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H and C-H stretches.

Safety, Handling, and Storage

As with any fine chemical, proper handling procedures are necessary to ensure safety.

-

Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The hydrochloride salt is generally stable. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent moisture uptake and degradation.[5]

Conclusion

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of complex, life-saving medicines. Its value is defined by its structural rigidity and, most importantly, its precise stereochemistry. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is fundamental for any scientist or researcher working in the field of modern pharmaceutical development. The robust methodologies for its preparation and quality control ensure that it meets the exacting standards required for the synthesis of next-generation therapeutics.

References

-

CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. Google Patents.

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. National Center for Biotechnology Information.

-

Pochet, L., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Molecules, 25(23), 5729.

-

Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

-

Patil, P. S., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 10(1), 1-10.

-

PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information.

-

Consolidated Chemical. 2-Methyl Butyric Acid | Aroma/Fragrance Compound.

-

Eureka. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap.

-

TGSC Information System. 2-Methylbutanoic acid (CAS 116-53-0): Odor profile, Properties, & IFRA compliance. The Good Scents Company.

-

Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).

-

ChemicalBook. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)-.

-

The Good Scents Company. 2-methyl butyric acid, 116-53-0.

-

BLDpharm. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.

-

Simson Pharma. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

-

CymitQuimica. CAS 116-53-0: 2-Methylbutanoic acid.

-

ECHEMI. 116-53-0, 2-Methylbutanoic acid Formula.

-

Active Pharmaceutical Ingredients. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate(1:1).

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

-

ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis.

-

AHH Chemical. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride | CAS 1314324-00-9.

-

BOC Sciences. rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

-

PharmaCompass. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

-

SynZeal. (1S,2S)-2-(4-fluorophenyl)cyclopropanamine HCl.

-

Daicel Pharma Standards. Ticagrelor Impurities Manufacturers & Suppliers.

-

Aarti Pharmalabs. CAS 1402222-66-5 Ticagrelor Intermediate Manufacturers.

-

Taylor & Francis Online. Chiral resolution – Knowledge and References.

-

Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

-

BenchChem. Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

-

Chiralpedia. The Fundamentals of Chiral Resolution: Why Chirality Matters.

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. nbinno.com [nbinno.com]

- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]

- 5. 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jocpr.com [jocpr.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Executive Summary

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt are critical chiral intermediates in the synthesis of various pharmacologically active molecules. Their rigid cyclopropane scaffold and specific stereochemistry are key for potent and selective biological activity. This guide provides a detailed exploration of the prevalent synthetic pathways for obtaining this compound with high enantiomeric and diastereomeric purity. We will delve into the strategic considerations behind asymmetric cyclopropanation, the transformation of functional groups to install the amine moiety, and methods for chiral resolution. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for the synthesis of this valuable building block.

Introduction: Significance and Stereochemical Complexity

The 2-phenylcyclopropylamine framework is a "privileged scaffold" in medicinal chemistry, appearing in antidepressants like Tranylcypromine and as a key component of modern pharmaceuticals.[1] The specific stereoisomer, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, is of particular interest. The trans relationship between the phenyl and amine groups is crucial, and the absolute configuration—(1R, 2S)—is often required for selective interaction with biological targets. The 4-fluoro substituent enhances metabolic stability and modifies electronic properties, often improving the pharmacokinetic profile of the final drug substance.

The primary challenge in its synthesis lies in controlling the stereochemistry at two contiguous chiral centers on the cyclopropane ring. An ideal synthesis must be highly diastereoselective for the trans isomer and highly enantioselective for the (1R, 2S) configuration.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The final hydrochloride salt is formed from the free amine, which can be synthesized from a corresponding cyclopropyl carboxylic acid or amide. The chiral cyclopropane core is the central challenge, which can be constructed from a simple alkene, 4-fluorostyrene, via a cyclopropanation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathway: Asymmetric Cyclopropanation and Curtius Rearrangement

This pathway is one of the most common and effective strategies, building the cyclopropane ring first and then converting a carboxylic acid functional group into the desired amine. While the Curtius rearrangement involves potentially hazardous azide intermediates, it is highly reliable and efficient.[2] The protocols are often adapted from the well-documented synthesis of the 3,4-difluoro analog, a key intermediate for the drug Ticagrelor.[2][3]

Pathway Overview

Caption: Asymmetric cyclopropanation pathway workflow.

Step 1: Catalytic Asymmetric Cyclopropanation of 4-Fluorostyrene

The cornerstone of this synthesis is the enantioselective addition of a carbene equivalent to 4-fluorostyrene. The use of diazo compounds, particularly ethyl diazoacetate (EDA), is prevalent.[4][5] The choice of catalyst is critical for achieving high diastereo- and enantioselectivity. Modern methods often employ cobalt, rhodium, or ruthenium-based catalysts with chiral ligands.[6][7][8] Biocatalytic approaches using engineered heme proteins also show great promise, offering excellent selectivity under environmentally benign conditions.[9][10]

Experimental Protocol:

-

To a stirred solution of the chiral catalyst (e.g., a chiral cobalt-Pybox complex, 1-5 mol%) in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), add 4-fluorostyrene (1.0 eq).

-

Slowly add a solution of ethyl diazoacetate (EDA) (1.1-1.5 eq) in the same solvent via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of EDA, minimizing side reactions and ensuring safety.

-

Maintain the reaction temperature between 0 °C and 25 °C, as determined by catalyst performance.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate. The desired (1R,2R)-ester is typically the major product.

Step 2: Saponification to the Carboxylic Acid

The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

-

Dissolve the cyclopropanecarboxylate ester (1.0 eq) in a mixture of ethanol or methanol and water.

-

Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

-

Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the carboxylic acid product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement to the Amine

This multi-stage, one-pot transformation converts the carboxylic acid into the primary amine with retention of configuration at the cyclopropane ring.

Causality Behind Experimental Choices:

-

Activation: The carboxylic acid is first activated, typically by forming a mixed anhydride with ethyl chloroformate or converting it to an acyl chloride with thionyl chloride. This makes the carbonyl carbon more electrophilic.

-

Azide Formation: The activated acid is then reacted with sodium azide. This step is hazardous and must be performed with extreme caution due to the potential for forming explosive hydrazoic acid and the thermal instability of the acyl azide.[2]

-

Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed under acidic or basic conditions to a carbamic acid, which decarboxylates to yield the final primary amine.

Experimental Protocol:

-

Caution: This procedure involves azides, which are potentially explosive. Perform behind a blast shield in a well-ventilated fume hood.

-

Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone or toluene at 0 °C.

-

Slowly add ethyl chloroformate (1.1 eq) and stir the mixture for 1 hour at 0 °C.

-

In a separate flask, dissolve sodium azide (1.5 eq) in water. Add this aqueous solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. Stir for an additional 1-2 hours.

-

Carefully transfer the reaction mixture to a separatory funnel and add cold water. Extract the acyl azide into toluene.

-

Gently heat the toluene solution to 80-100 °C. Vigorous evolution of N₂ gas will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours), indicating the formation of the isocyanate.

-

Cool the solution and add aqueous HCl (e.g., 2-4 M). Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

-

Cool to room temperature, separate the layers, and wash the aqueous layer with toluene.

-

Basify the aqueous layer with NaOH to pH >12 and extract the free amine product with a suitable solvent like dichloromethane.

-

Dry the combined organic extracts and concentrate to yield (1R,2S)-2-(4-fluorophenyl)cyclopropanamine as an oil.

Final Step: Hydrochloride Salt Formation

The free amine is often an oil and can be difficult to purify and store. Converting it to a stable, crystalline hydrochloride salt facilitates handling, purification, and quality control.[2][11]

Experimental Protocol:

-

Dissolve the crude (1R,2S)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent such as isopropanol, methanol, or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in the same solvent (or concentrated aqueous HCl) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford the final product.

Data Summary and Pathway Comparison

| Parameter | Asymmetric Cyclopropanation / Curtius | Classical Resolution |

| Starting Materials | 4-Fluorostyrene, Ethyl Diazoacetate | Racemic trans-2-(4-fluorophenyl)cyclopropanamine |

| Chiral Control | Catalyst-controlled enantioselectivity | Diastereomeric salt formation with a chiral acid |

| Typical Yield | Moderate to High (Overall) | <50% (for one enantiomer) |

| Enantiomeric Excess (ee) | Good to Excellent (>95% often achievable) | Excellent (>99% after recrystallization) |

| Key Advantages | Direct access to the desired enantiomer, potentially higher overall yield. | Technically simpler, avoids highly specialized catalysts. |

| Key Disadvantages | Requires expensive chiral catalysts/ligands, use of hazardous diazo and azide reagents. | Theoretical max yield is 50%, requires an efficient racemization method for the unwanted enantiomer to be economical. |

Conclusion

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a well-established process that hinges on the precise control of stereochemistry. The pathway involving catalytic asymmetric cyclopropanation followed by a Curtius rearrangement represents a robust and direct method for accessing the desired enantiomer, although it requires careful handling of hazardous reagents. Alternative strategies, such as enzymatic resolutions or the use of chiral auxiliaries, offer different advantages and disadvantages concerning safety, cost, and scalability. The choice of a specific route will ultimately depend on the scale of the synthesis, available resources, and the stringent purity requirements for pharmaceutical applications. Continued research into safer and more efficient catalytic systems, particularly in biocatalysis, promises to further refine the synthesis of this important chiral building block.

References

- Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor.

- Synthesis method of ticagrelor intermediate.

- Synthesis method of ticagrelor key intermediate.

- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form

- Synthesis of Ticagrelor Intermedi

- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.

- Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals.

- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis. Chemicalbook.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Method of synthesis of trans-2-phenylcyclopropylamine.

- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central.

- Catalytic asymmetric cyclopropanation at a chiral pl

- CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)-. Chemicalbook.

- What is the synthesis method of (1R,2S)-REL-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride?. Guidechem.

- The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.

- Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Synthesis of 2-(3,4-difluorophenyl)

- Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source. Organic Chemistry Frontiers.

Sources

- 1. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 5. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Foreword

The study of neuroactive and epigenetic modulators is a cornerstone of modern drug discovery. Within this landscape, compounds built upon the phenylcyclopropylamine scaffold have repeatedly demonstrated profound biological activity. This guide delves into the specific molecular mechanisms of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride, a fluorinated analogue of the classic agent tranylcypromine. Our exploration is designed for the discerning researcher, offering not just a description of its actions but a causal explanation of its dual-target engagement, supported by actionable experimental protocols to validate these claims. We will dissect its primary role as a potent inhibitor of monoamine oxidases and its increasingly recognized function as a modulator of epigenetic machinery through the inhibition of lysine-specific demethylase 1.

Molecular Profile and Structural Rationale

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral small molecule featuring a phenyl ring and an amino group in a trans configuration on a cyclopropane ring.[1] The hydrochloride salt enhances its solubility and stability for experimental use.

-

The Phenylcyclopropylamine Core: This structural motif is the pharmacophore responsible for its mechanism-based inhibitory action. It is a rigid analogue of phenethylamine, a core structure in many neurotransmitters. The cyclization of the side chain, as seen in its parent compound tranylcypromine, is critical for its irreversible inhibitory activity.[1][2]

-

The (1R,2S) Stereochemistry: Stereoisomerism is pivotal for biological activity. The specific spatial arrangement of the phenyl and amine groups dictates the molecule's fit and reactivity within the active sites of its target enzymes. For related compounds, the (1R,2S) configuration has been shown to be the more potent enantiomer for inhibiting certain targets, highlighting the stereospecificity of the interaction.[3]

-

4-Fluoro Substitution: The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification.[4] Fluorine's high electronegativity and small size can alter the molecule's electronic properties, pKa, and metabolic stability, often leading to enhanced target affinity and a more favorable pharmacokinetic profile.[4]

Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)

The most well-established mechanism for this class of compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B), flavin adenine dinucleotide (FAD)-dependent enzymes critical for the degradation of monoamine neurotransmitters.[5]

The Role of MAO in Neuromodulation

MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of key neurotransmitters.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine.

-

MAO-B: Preferentially metabolizes phenethylamine and also acts on dopamine.

The breakdown of these neurotransmitters terminates their signaling. Inhibition of MAO leads to an accumulation of these monoamines in the presynaptic neuron and an subsequent increase in their concentration in the synaptic cleft.[5][6]

The Chemistry of Irreversible Inhibition

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine acts as a mechanism-based or "suicide" inhibitor.[4] The enzyme itself catalyzes the transformation of the inhibitor into a reactive species that covalently binds to and permanently inactivates the enzyme.

The process is presumed to involve:

-

Binding: The inhibitor enters the active site of the MAO enzyme.

-

Oxidation: The FAD cofactor facilitates a one-electron oxidation of the inhibitor's amino group, leading to the formation of an aminyl radical.

-

Ring Opening: This radical is unstable and promotes the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring.

-

Covalent Adduct Formation: The resulting radical species forms a stable, irreversible covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme catalytically inactive.

Because this inhibition is irreversible, the restoration of enzymatic activity requires the de novo synthesis of new MAO enzyme, a process that can take several days to weeks.[5][7]

Secondary Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Beyond its role in neuromodulation, the phenylcyclopropylamine scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), another FAD-dependent amine oxidase.[8] This discovery has opened new therapeutic avenues, particularly in oncology and virology.

LSD1 and Epigenetic Regulation

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It specifically removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[8] By removing these marks, LSD1 typically acts as a transcriptional repressor. Dysregulation of LSD1 activity is implicated in numerous cancers, where it contributes to the silencing of tumor suppressor genes.[9]

Mechanism of LSD1 Inhibition

The inhibitory mechanism against LSD1 is analogous to that for MAO, involving the formation of a covalent adduct with the FAD cofactor.[8] However, the structural context of the active site in LSD1 is different from that in MAO, which allows for the design of inhibitors with selectivity for LSD1 over MAO and vice-versa.[10] The phenyl ring of the inhibitor forms distinct interactions within the LSD1 active site, and modifications to this ring (such as the 4-fluoro substitution) are critical for modulating potency and selectivity.[8]

The inhibition of LSD1 prevents the demethylation of H3K4, leading to an accumulation of this active chromatin mark and subsequent changes in gene expression. In cancer cells, this can lead to the re-expression of tumor suppressor genes, inducing apoptosis or cell cycle arrest.[9]

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action, a series of well-defined experiments are required. The following protocols provide a self-validating framework for assessing the compound's activity against both MAO and LSD1.

Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride against recombinant human MAO-A, MAO-B, and LSD1.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Reconstitute recombinant human MAO-A, MAO-B, and LSD1/CoREST complex enzymes in their respective assay buffers.

-

Prepare substrate solutions: p-tyramine for MAO-A/B and a biotinylated H3K4me2 peptide for LSD1.

-

-

Assay Procedure (Example using a commercial fluorescence-based kit):

-

Dispense 50 µL of assay buffer into the wells of a 96-well microplate.

-

Add 2 µL of the test compound serially diluted in DMSO (e.g., from 1 mM to 10 pM). Include DMSO-only wells as a no-inhibition control.

-

Add 20 µL of the appropriate enzyme (MAO-A, MAO-B, or LSD1) to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate/detection reagent mix.

-

Incubate for 60 minutes at 37°C.

-

Measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Trustworthiness Check: The protocol is validated by running a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B, and tranylcypromine for LSD1) as a positive control to ensure the assay is performing within expected parameters.

Protocol: Cellular Target Engagement Assay (Western Blot for H3K4me2)

Objective: To confirm that the compound inhibits LSD1 activity within a cellular context by measuring changes in the global levels of the H3K4me2 histone mark.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., AML or glioblastoma cells) and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride for 48-72 hours. Include a vehicle-only (DMSO) control.

-

-

Histone Extraction:

-

Harvest the cells and lyse them using a hypotonic buffer to isolate the nuclei.

-

Extract the histones from the nuclear pellet using an acid extraction protocol (e.g., with 0.2 M H2SO4).

-

-

Western Blotting:

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Separate equal amounts of protein (e.g., 15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

-

Observe the dose-dependent increase in the normalized H3K4me2 signal, which confirms cellular LSD1 inhibition.

-

Quantitative Data Summary

While specific experimental data for (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride is proprietary or must be generated, the following table presents representative data for related compounds to illustrate the expected profile of a dual MAO/LSD1 inhibitor.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) | Selectivity Profile |

| Tranylcypromine | ~2,200 | ~1,800 | ~250 | LSD1 > MAO |

| Fictional Compound A | ~50 | ~5,000 | ~2,000 | MAO-A Selective |

| (1R,2S)-2-(4-F-Ph) CPA | To Be Determined | To Be Determined | To Be Determined | Hypothesized Dual Inhibitor |

Conclusion and Future Directions

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a precisely engineered molecule with a compelling dual mechanism of action. Its core phenylcyclopropylamine structure serves as a mechanism-based inhibitor of two distinct FAD-dependent amine oxidases: monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). The irreversible inhibition of MAO-A and MAO-B leads to increased levels of key neurotransmitters, providing a strong rationale for its investigation in mood and anxiety disorders. Concurrently, its inhibition of LSD1 offers a powerful epigenetic mechanism for controlling gene expression, suggesting significant therapeutic potential in oncology.

Future research should focus on a full quantitative characterization of its inhibitory profile, including Ki determination and off-target screening. Cellular studies should expand to explore its effects on gene expression profiles through RNA-seq. Ultimately, in vivo studies in relevant animal models of depression and cancer will be essential to validate its therapeutic efficacy and establish a comprehensive pharmacokinetic and pharmacodynamic profile.

References

-

Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Available at: [Link]

-

Wikipedia. (2026). Tranylcypromine. Available at: [Link]

-

Pharma Spirit. (2025). Pharmacology of Tranylcypromine (Parnate); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5530, Tranylcypromine. Available at: [Link]

-

Ueda, R., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. CSBJ, 10, e201402002. Available at: [Link]

-

Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. ACS Chemical Biology, 2(11), 761-769. Available at: [Link]

-

Liang, Y., et al. (2009). Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency. Nature Medicine, 15(11), 1312-1317. Available at: [Link]

-

Hino, S., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(8), 701-707. Available at: [Link]

-

Singh, M. M., et al. (2011). Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Neuro-Oncology, 13(8), 894-903. Available at: [Link]

-

Fink, B. E., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2415-2428. Available at: [Link]

Sources

- 1. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | 113516-71-5 [smolecule.com]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. drugs.com [drugs.com]

- 8. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile.[1][2][3] This guide provides an in-depth technical analysis of the stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a substituted cyclopropylamine of interest in chemical research. We will dissect its absolute configuration, the significance of the trans arrangement, and the analytical methodologies required for its unambiguous characterization. This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing validated protocols for stereochemical verification, thereby ensuring scientific rigor for professionals in drug development and chemical synthesis.

The Critical Role of Stereochemistry in Molecular Design

In drug development, the specific spatial orientation of functional groups on a chiral molecule is paramount. Enantiomers, which are non-superimposable mirror images, often exhibit vastly different pharmacological and toxicological profiles because biological systems—such as enzymes and receptors—are themselves chiral.[1][2] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, antagonistic, or even toxic.[1][2]

The classic, tragic example of thalidomide, where the (R)-enantiomer is a sedative while the (S)-enantiomer is teratogenic, underscores the critical need for precise stereochemical control and analysis.[1] Therefore, regulatory bodies and the pharmaceutical industry place a high emphasis on the development of single-enantiomer drugs. This focus necessitates robust analytical techniques to confirm the stereochemical identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a derivative of tranylcypromine, a well-known monoamine oxidase inhibitor, making the stereochemical integrity of its analogs a subject of significant interest.[4][5]

Deconstructing the Stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

The IUPAC name trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine precisely defines the molecule's three-dimensional structure.[6] Let's break down this nomenclature to understand its core stereochemical features.

The Cyclopropane Ring: A Constrained Scaffold

The three-membered cyclopropane ring is a rigid structure. Unlike more flexible cyclohexane rings, it has significantly restricted bond rotation. This rigidity fixes the spatial relationship between substituents, making the distinction between cis and trans isomers permanent and distinct. The protons on a cyclopropane ring exhibit unique chemical shifts in ¹H NMR spectra due to the ring's magnetic anisotropy, a feature that aids in structural confirmation.[7][8][9][10]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The (1R,2S) designation refers to the absolute configuration at the two chiral centers, C1 (bonded to the amine group) and C2 (bonded to the fluorophenyl group). This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[11][12][13][14]

Assigning Priorities:

-

Identify Chiral Centers: C1 and C2 are chiral as they are each attached to four different groups.

-

Rank Substituents: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[11][12][13]

-

Break Ties: If there's a tie, you move to the next atoms along the chain until a point of difference is found.[12][14][15]

Table 1: CIP Priority Assignment for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine

| Chiral Center | Substituent | Reason for Priority | Priority |

| C1 | -NH₂ (Amine) | Nitrogen (Z=7) > Carbon (Z=6) | 1 |

| -C2 (part of ring) | Carbon attached to C(Aryl), C(ring), H | 2 | |

| -C3 (part of ring) | Carbon attached to C(Amine), H, H | 3 | |

| -H (Hydrogen) | Hydrogen (Z=1) is lowest | 4 | |

| C2 | -C₆H₄F (Fluorophenyl) | Carbon of the aromatic ring | 1 |

| -C1 (part of ring) | Carbon attached to N, C(ring), H | 2 | |

| -C3 (part of ring) | Carbon attached to C(Aryl), H, H | 3 | |

| -H (Hydrogen) | Hydrogen (Z=1) is lowest | 4 |

The trans Configuration

The combination of (1R) and (2S) configurations dictates that the amine and the 4-fluorophenyl groups are on opposite sides of the cyclopropane ring plane. This is known as the trans configuration. Its diastereomer, the cis configuration, would have both substituents on the same side of the ring plane (and would be designated as (1R,2R) or (1S,2S)).

Below is a diagram illustrating the CIP priority assignments and the resulting stereochemical determination.

Caption: Cahn-Ingold-Prelog priority assignment for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.

Analytical Workflow for Stereochemical Verification

Confirming the stereochemical identity and purity of a chiral compound requires a multi-faceted analytical approach. A single technique is often insufficient. The following workflow represents a robust, self-validating system for the characterization of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.

Caption: A validated analytical workflow for stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers and diastereomers.[16][17] The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP).[18]